Cas no 6126-12-1 (3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole)
![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole structure](https://fr.kuujia.com/scimg/cas/6126-12-1x500.png)
6126-12-1 structure
Nom du produit:3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole Propriétés chimiques et physiques
Nom et identifiant
-
- 3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
- AC1Q6VLR; MLS000122862; 1-Tosyl-3,5-dimethylpyrazol; 3,5-Dimethyl-1-(p-toluolsulfonyl)-pyrazol; HMS1475A18; NSC94604; 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole; 3,5-Dimethyl-1-(toluol-4-sulfonyl)-1H-pyrazol; 3,5-dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole; AC1L65VN; CTK5B2953; 3,5-Dimethyl-1-tosylpyrazol; ChemDiv3_000722; 3,5-dimethyl-1-tosyl-pyrazole;
- 3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazole
- 3,5-DIMETHYL-1-(4-METHYLBENZENESULFONYL)-1H-PYRAZOLE
- 3,5-dimethyl-1-tosyl-1H-pyrazole
- HMS1475A18
- Z57113668
- 3,5-dimethyl-1-(4-methylphenyl)sulfonyl-pyrazole
- SR-01000407572
- CCG-104781
- BRD-K67087812-001-01-8
- 6126-12-1
- STK354268
- 3,5-Dimethyl-1-(toluene-4-sulfonyl)-1H-pyrazole
- 3,5-dimethyl-1-tosyl-pyrazole
- AKOS000314387
- SR-01000407572-1
- DTXSID50294119
- DS-004658
- 3,5-DIMETHYL-1-(4-METHYLBENZENESULFONYL)PYRAZOLE
- HMS2392P24
- BDBM55370
- NSC-94604
- IDI1_019688
- SMR000123435
- CHEMBL2138180
- MLS000122862
- ChemDiv3_000722
- NSC94604
- cid_261702
- Cambridge id 5278613
-
- Piscine à noyau: InChI=1S/C12H14N2O2S/c1-9-4-6-12(7-5-9)17(15,16)14-11(3)8-10(2)13-14/h4-8H,1-3H3
- La clé Inchi: XEBCPVLMBKAGCP-UHFFFAOYSA-N
- Sourire: CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C
Propriétés calculées
- Qualité précise: 250.07772
- Masse isotopique unique: 250.078
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 2
- Complexité: 355
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.6
- Surface topologique des pôles: 60.3Ų
Propriétés expérimentales
- Dense: 1.23
- Point d'ébullition: 417.6°C at 760 mmHg
- Point d'éclair: 206.4°C
- Indice de réfraction: 1.598
- Le PSA: 51.96
3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole Littérature connexe
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
6126-12-1 (3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole) Produits connexes
- 2228503-03-3(tert-butyl 2-(5-methoxypyridin-2-yl)piperazine-1-carboxylate)
- 1904327-72-5(5-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide)
- 1261783-57-6(6-Fluoro-3-methoxypyridine-2-sulfonyl chloride)
- 1396872-73-3(N-(3-bromophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide)
- 885954-80-3(2,3,5,6-tetrafluorobenzene-1-carboximidamide)
- 2361020-98-4(6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonic acid)
- 2352020-24-5(3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester)
- 891123-74-3(3-methyl-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 2635339-89-6((2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide)
- 2580239-26-3(3-{(benzyloxy)carbonylamino}-6-bromopyrazine-2-carboxylic acid)
Fournisseurs recommandés
Jincang Pharmaceutical (Shanghai) Co., LTD.
(CAS:6126-12-1)3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazole

Pureté:98%
Quantité:10g
Prix ($):450